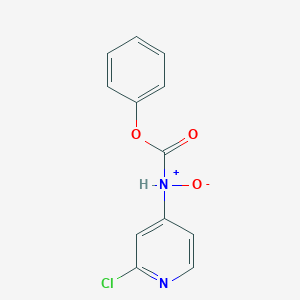
(Pyrrolidin-2-yl)methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrrolidin-2-yl)methyl octadecanoate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-2-yl)methyl octadecanoate typically involves the esterification reaction between octadecanoic acid and a pyrrolidine derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Pyrrolidin-2-yl)methyl octadecanoate can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions .
Major Products:
Oxidation: Octadecanoic acid and pyrrolidine derivatives.
Reduction: Alcohol derivatives of octadecanoic acid and pyrrolidine.
Substitution: Various substituted esters and amides .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions .
Biology:
- Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways .
Medicine:
- Explored for its potential therapeutic applications, including as a drug delivery agent due to its lipophilic nature .
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Applied in the formulation of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of (Pyrrolidin-2-yl)methyl octadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and pyrrolidine derivatives. These products can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Octadecanoic Acid:
Methyl Octadecanoate: An ester formed by the esterification of methanol with octadecanoic acid .
Uniqueness:
- (Pyrrolidin-2-yl)methyl octadecanoate combines the structural features of both pyrrolidine and octadecanoic acid, resulting in unique physicochemical properties.
- Its lipophilic nature and ester functionality make it suitable for applications in drug delivery and as a surfactant .
Propiedades
Número CAS |
113047-99-7 |
|---|---|
Fórmula molecular |
C23H45NO2 |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
pyrrolidin-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)26-21-22-18-17-20-24-22/h22,24H,2-21H2,1H3 |
Clave InChI |
VRYSRTPOZHYNFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
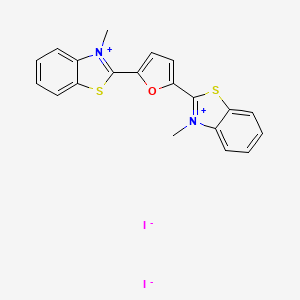
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
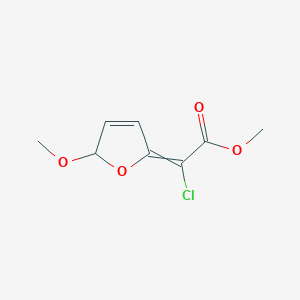
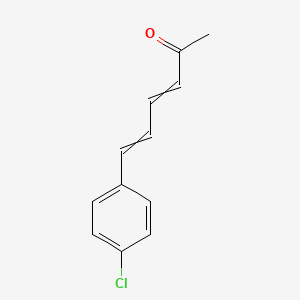
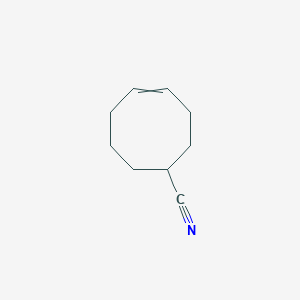


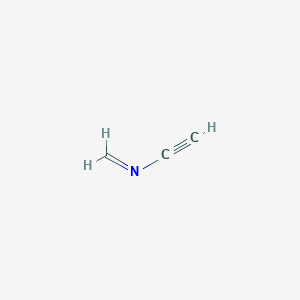
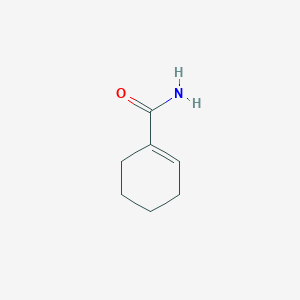
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
